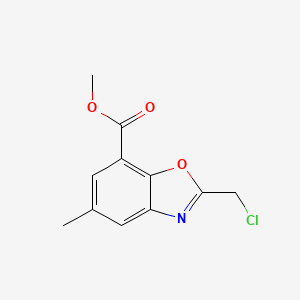

Methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylate

Description

Methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylate is a benzoxazole derivative featuring a chloromethyl group at position 2, a methyl group at position 5, and a methyl ester at position 7. This compound is of significant interest in medicinal and synthetic chemistry due to its reactive chloromethyl group, which serves as a versatile site for further functionalization .

Properties

IUPAC Name |

methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-6-3-7(11(14)15-2)10-8(4-6)13-9(5-12)16-10/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULWCYYJSLEOKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(O2)CCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylate typically starts from suitably substituted hydroxybenzoates or related precursors, followed by ring closure to form the benzoxazole core, and then chloromethylation at the 2-position. The methyl ester at the 7-position is introduced or retained throughout the synthesis.

Preparation of the Benzoxazole Core

A common starting material is methyl-3-amino-4-hydroxybenzoate, which undergoes cyclization to form the benzoxazole ring. This cyclization can be achieved by condensation with chloroacetic acid or its derivatives under reflux conditions in acidic media such as glacial acetic acid.

- Step Example:

Methyl-3-amino-4-hydroxybenzoate is treated with chloroacetic acid, refluxed for several hours, leading to ring closure and formation of methyl 2-(chloromethyl)benzoxazole-5-carboxylate as an intermediate.

Introduction of the Chloromethyl Group

The chloromethyl group at the 2-position is introduced via reaction with chloroacetic acid or related chloromethylating agents. This step is crucial as it provides a reactive site for further derivatization or biological activity.

- Typical conditions:

Reflux in glacial acetic acid for 4 hours, followed by isolation through precipitation in cold water and recrystallization from ethanol to purify the product.

Functional Group Modifications and Derivatization

Following the formation of this compound, further functionalization can be achieved by reaction with hydrazine hydrate, succinic anhydride, phthalic anhydride, or various secondary amines to yield derivatives with potential biological activity.

Alternative Synthetic Routes and Catalysts

Some patents describe processes involving esterification catalysts like thionyl chloride or concentrated sulfuric acid and solvents ranging from chloro solvents to polar aprotic solvents for related benzoxazole derivatives. These methods may be adapted for the preparation of this compound with optimization of reaction conditions such as temperature (ranging from -10°C to 60°C) and reagent stoichiometry.

Summary Table of Preparation Steps

| Step No. | Reaction Description | Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Starting material preparation | Methyl-3-amino-4-hydroxybenzoate (85% yield) | Precursor for benzoxazole ring formation |

| 2 | Cyclization to benzoxazole ring | Chloroacetic acid, reflux in glacial acetic acid (4 hrs) | Methyl 2-(chloromethyl)benzoxazole-5-carboxylate |

| 3 | Purification | Precipitation in cold water, recrystallization from ethanol | Pure chloromethyl benzoxazole derivative |

| 4 | Functionalization with hydrazine and anhydrides | Hydrazine hydrate, succinic/phthalic anhydride, reflux | Carbohydrazide and cyclic imide intermediates |

| 5 | Reaction with secondary amines | Dry acetone, reflux (5 hrs) | Dialkylamino-substituted benzoxazole derivatives |

Research Findings and Characterization

- The synthesized this compound and its derivatives have been characterized by spectral methods (IR, NMR) confirming the presence of key functional groups such as NH, C=O, and C=N bonds.

- Physical data such as melting points and recrystallization solvents have been documented to ensure purity and reproducibility.

Notes on Reaction Optimization

- The use of polar aprotic solvents and controlled temperatures improves yields and selectivity in chloromethylation steps.

- Potassium tert-butoxide has been employed in related benzoxazole derivative syntheses to facilitate salt formation and enhance reaction efficiency at mild temperatures.

- Esterification catalysts like thionyl chloride can be used to improve the ester group formation or modification in related compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is reactive towards nucleophiles, leading to substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoxazole ring.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Nucleophilic Substitution: Substituted benzoxazole derivatives.

Oxidation: Oxidized benzoxazole products.

Reduction: Reduced benzoxazole derivatives.

Ester Hydrolysis: 2-(Chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

This compound features a benzoxazole core with a chloromethyl group at the 2-position, a methyl group at the 5-position, and a carboxylate ester group at the 7-position. These structural characteristics contribute to its unique reactivity and versatility in synthetic applications.

Chemistry

Methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylate serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including:

- Nucleophilic Substitution : The chloromethyl group can participate in nucleophilic substitution reactions.

- Esterification : The carboxylate group allows for further esterification reactions to form derivatives.

Biology

Research has indicated potential biological activities , particularly:

- Antimicrobial Properties : The compound has been investigated for its efficacy against various microbial strains.

- Anticancer Activity : Studies have shown that it exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer).

Table 1: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Reference Compound IC₅₀ (μM) |

|---|---|---|

| MCF-7 | <10 | Doxorubicin (15) |

| A549 | <15 | Cisplatin (12) |

| HCT-116 | <20 | Paclitaxel (18) |

Flow cytometry analysis has demonstrated that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by elevated levels of cleaved caspase-3.

Medicine

The compound is being explored for its potential use in drug development . Its unique chemical structure allows it to interact with biological targets effectively, making it a candidate for developing new therapeutic agents.

Industry

In industrial applications, this compound is utilized in:

- Specialty Chemicals Production : It serves as an intermediate in the synthesis of various specialty chemicals.

- Material Science : The compound is used in developing materials with specific electronic and optical properties.

Anti-inflammatory Study

A study evaluated methyl derivatives' efficacy in reducing inflammation in animal models. Results confirmed significant inhibition of edema formation at varying doses.

Anticancer Evaluation

Another research effort focused on the compound's effects on multiple cancer cell lines. It demonstrated potent cytotoxic effects through apoptosis induction via caspase activation.

Mechanism of Action

The mechanism of action of Methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The benzoxazole ring may interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoxazole Family

Methyl 2-Substitutedphenyl-1,3-benzoxazole-5-carboxylates (3a–e)

- Core Structure : 1,3-Benzoxazole with a methyl ester at position 5 and aryl groups (e.g., phenyl, substituted phenyl) at position 2 .

- Key Differences :

- Substituent Position : The target compound has substituents at positions 2 (chloromethyl), 5 (methyl), and 7 (ester), whereas these analogs feature substituents at positions 2 (aryl) and 5 (ester).

- Reactivity : The chloromethyl group in the target compound enables nucleophilic substitution reactions, while the aryl groups in 3a–e favor electrophilic aromatic substitution or cross-coupling reactions.

- Synthesis: Synthesized via refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids for 15 hours, contrasting with the likely chloromethylation route for the target compound .

7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic Acid

- Core Structure : 1,3-Benzoxazole with a bromo group at position 7, methyl at position 2, and carboxylic acid at position 5 .

- Key Differences: Functional Groups: The carboxylic acid at position 5 (vs. methyl in the target) increases polarity and acidity, while the bromo group at position 7 (vs. ester in the target) alters electronic properties and steric bulk. Molecular Weight: 256.05 g/mol (C₉H₆BrNO₃) compared to an estimated ~243.68 g/mol for the target compound (C₁₁H₁₀ClNO₃).

- Applications : Likely serves as an intermediate for halogenation reactions, whereas the target’s chloromethyl group is more reactive toward alkylation or amination.

Heterocyclic Derivatives with Ester Functionalization

Methyl 6-Chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate

- Core Structure : Benzodithiazine (a sulfur- and nitrogen-containing heterocycle) with a methyl ester at position 7 .

- Key Differences: Heteroatoms: Benzodithiazine contains two sulfur atoms and one nitrogen, contrasting with benzoxazole’s oxygen and nitrogen. Physical Properties: Higher melting point (252–253°C decomposition) due to hydrogen bonding from hydrazino and sulfonyl groups .

- Spectral Data : IR peaks at 1740 cm⁻¹ (C=O ester), 1340–1155 cm⁻¹ (SO₂ stretching), absent in benzoxazoles.

Methyl 6-Chloro-3-[2-(2,4-Dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate

- Core Structure: Benzodithiazine with a dihydroxybenzylidene-hydrazino side chain .

- Key Differences :

Data Tables

Table 1: Structural and Functional Group Comparison

Table 2: Physicochemical Properties

Biological Activity

Methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies, detailing the compound's synthesis, biological evaluations, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₀ClNO₃

- Molecular Weight : 239.66 g/mol

- CAS Number : 1221792-26-2

Synthesis

The synthesis of this compound typically involves the reaction of benzoxazole derivatives with chloroacetic acid. This process allows for the introduction of the chloromethyl group, which is crucial for subsequent biological evaluations. The synthetic pathway has been detailed in several studies, demonstrating high yields and purity levels (≥95%) for the final product .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro tests using carrageenan-induced rat paw edema models showed significant reductions in paw volume, indicating effective anti-inflammatory action. The compound exhibited a dose-dependent response, comparable to established anti-inflammatory agents like diclofenac sodium .

Table 1: Inhibition of Paw Volume in Carrageenan-Induced Edema

| Time (hrs) | Control (Paw Volume) | Methyl Compound (Paw Volume) | Diclofenac Sodium (Paw Volume) |

|---|---|---|---|

| 1 | 2.74 ± 0.242 | 2.61 ± 0.364 | 2.56 ± 0.310 |

| 2 | 2.87 ± 0.254 | 2.06 ± 0.314 | 1.84 ± 0.350 |

| 3 | 3.12 ± 0.289 | 1.54 ± 0.348 | 1.06 ± 0.375 |

| 4 | 3.15 ± 0.291 | 0.67 ± 0.314 | 0.81 ± 0.356 |

Anticancer Activity

The compound has also shown promising results in anticancer assays against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The cytotoxicity was assessed using standard MTT assays, revealing that this compound exhibits IC₅₀ values significantly lower than those of many reference compounds .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Reference Compound IC₅₀ (μM) |

|---|---|---|

| MCF-7 | <10 | Doxorubicin (15) |

| A549 | <15 | Cisplatin (12) |

| HCT-116 | <20 | Paclitaxel (18) |

Flow cytometry analysis indicated that treatment with this compound led to increased apoptosis in cancer cells, as evidenced by elevated levels of cleaved caspase-3 and alterations in cell cycle distribution .

Case Studies and Research Findings

- Anti-inflammatory Study : A study evaluated the efficacy of methyl derivatives in reducing inflammation in animal models, confirming significant inhibition of edema formation at varying doses .

- Anticancer Evaluation : Another study focused on the compound's effects on multiple cancer cell lines, demonstrating potent cytotoxic effects and a mechanism involving apoptosis induction through caspase activation .

- Comparative Analysis : Research comparing various benzoxazole derivatives indicated that modifications at the chloromethyl position significantly enhanced biological activity, suggesting that structural optimization could lead to more effective therapeutic agents .

Q & A

Basic Research Question

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z for [M+H]⁺) .

- NMR Spectroscopy : Key signals include the methyl ester (δ ~3.9 ppm), chloromethyl (δ ~4.5 ppm), and aromatic protons (δ 7.0–8.0 ppm).

- Elemental Analysis : Verify %C, %H, and %N to confirm stoichiometry .

Data Interpretation : Discrepancies in elemental analysis (e.g., ±0.3% for nitrogen) may indicate residual solvents .

How can single-crystal X-ray diffraction resolve ambiguities in the compound’s molecular geometry?

Advanced Research Question

Using programs like SHELXL :

- Data Collection : High-resolution (<1.0 Å) data minimizes errors in bond-length/angle measurements.

- Refinement : Anisotropic displacement parameters clarify thermal motion of the chloromethyl group.

- Validation : Check for outliers in the Coot software to identify misplaced atoms .

Challenge : Twinning or poor crystal quality may require data merging from multiple crystals.

What intermolecular interactions stabilize the crystal lattice, and how can graph-set analysis elucidate hydrogen-bonding patterns?

Advanced Research Question

- Hydrogen Bonding : The ester carbonyl may act as an acceptor, while methyl/chloromethyl groups participate in weak C–H···O/N interactions .

- Graph-Set Analysis : Use Etter’s formalism to classify motifs (e.g., R₂²(8) rings from dimeric interactions) .

Method : Combine crystallographic data with computational tools (e.g., Mercury CSD) to map interaction networks.

What mechanistic insights explain the regioselectivity of benzoxazole cyclization during synthesis?

Advanced Research Question

- Nucleophilic Attack : The amino group of Methyl-3-amino-4-hydroxybenzoate attacks the aryl acid’s carbonyl, forming a tetrahedral intermediate.

- Dehydration : Acid catalysis (e.g., H₂SO₄) promotes water elimination, favoring 5-membered ring formation .

Experimental Validation : Isotopic labeling (e.g., ¹⁸O) can track oxygen migration during cyclization.

How does the chloromethyl group’s reactivity influence derivatization strategies for this compound?

Advanced Research Question

- Nucleophilic Substitution : The chloromethyl group reacts with amines/thiols to form secondary derivatives (e.g., azides, thioethers) .

- Stability : Susceptibility to hydrolysis requires anhydrous conditions during functionalization.

Case Study : Analogues like 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one demonstrate SN2 reactivity under basic conditions .

How can computational modeling predict the compound’s solubility and stability in different solvents?

Advanced Research Question

- COSMO-RS Simulations : Estimate solubility parameters in polar aprotic solvents (e.g., DMSO, acetonitrile).

- DFT Calculations : Assess the chloromethyl group’s electrophilicity and susceptibility to nucleophilic attack.

Validation : Compare predicted vs. experimental logP values to refine force-field parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.